N-(2-methoxy-5-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Description
N-(2-methoxy-5-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxy-5-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxy-5-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral and Anticancer Applications
Several studies focus on the synthesis and evaluation of pyrimidine derivatives for their biological activities, including antiviral and anticancer properties. Compounds with structural similarities to the one you mentioned have been synthesized and tested for activity against various viruses and cancer cells. For example, derivatives of pyrrolo[2,3-d]pyrimidines have been explored for their inhibitory activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), although modifications at certain positions in the molecule were found to affect their antiviral effectiveness significantly (Renau et al., 1996). Furthermore, some compounds have shown pronounced antiretroviral activity, highlighting the potential of pyrimidine derivatives in treating viral infections (Hocková et al., 2003).
Anti-inflammatory and Analgesic Properties
Novel heterocyclic compounds derived from pyrimidine analogs have been investigated for their anti-inflammatory and analgesic effects. Research shows that certain pyrimidine derivatives can act as cyclooxygenase inhibitors, offering protective effects similar to those of standard anti-inflammatory drugs like sodium diclofenac. This suggests their potential use in developing new anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Antifungal Activity
The synthesis of pyrido[2,3-d]pyrimidine derivatives and their evaluation for antifungal activity represent another area of interest. Compounds within this class have exhibited significant antifungal properties, indicating their potential as antifungal agents (Hanafy, 2011).
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-13-5-8-15(9-6-13)27-22(29)20-19(25-23(27)30)16(12-26(20)3)21(28)24-17-11-14(2)7-10-18(17)31-4/h5-12H,1-4H3,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGDTROFBDWPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=C(C=CC(=C4)C)OC)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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